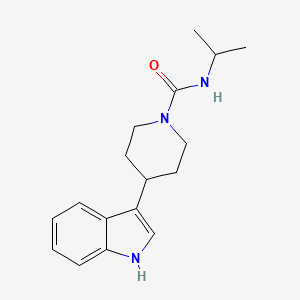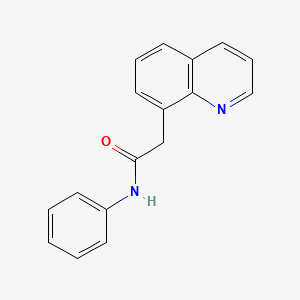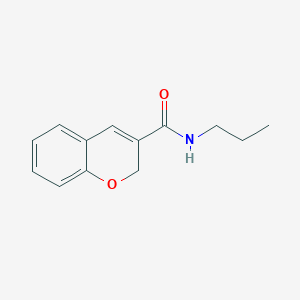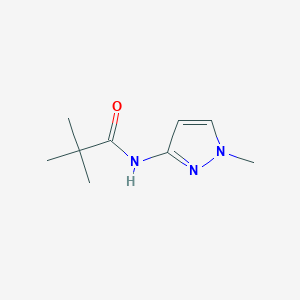
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one, also known as Bz-423, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Bz-423 was first synthesized in 2004 by researchers at the University of Michigan and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Mecanismo De Acción
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one works by targeting and modulating the activity of the mitochondrial F1F0-ATP synthase, which is responsible for generating ATP, the energy currency of cells. 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one binds to a specific subunit of the ATP synthase, known as subunit OSCP, leading to the disruption of the ATP synthase complex and the induction of apoptosis in targeted cells.
Biochemical and Physiological Effects
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in targeted cells, the modulation of mitochondrial function, and the inhibition of autoreactive T cells. 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has also been found to have anti-inflammatory properties and may have applications in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one is its ability to selectively target and eliminate specific cell types, making it a potentially powerful tool for research and therapy. However, 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has also been found to have cytotoxic effects on non-targeted cells, which may limit its usefulness in certain applications. Additionally, the complex mechanism of action of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one and its effects on mitochondrial function make it a challenging compound to study and understand.
Direcciones Futuras
There are several potential future directions for research on 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one. One area of interest is the development of more targeted and specific derivatives of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one that can eliminate autoreactive T cells without affecting healthy cells. Another potential direction is the investigation of the neuroprotective effects of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one and its potential applications in the treatment of neurodegenerative disorders. Finally, further research is needed to fully understand the complex mechanism of action of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one and its effects on mitochondrial function.
Métodos De Síntesis
The synthesis of 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one involves a multistep process that begins with the reaction of 2-aminophenol with phosgene to form 2-isocyanatophenol. This is then reacted with 2-aminobenzoxazole to form the intermediate compound, which is further reacted with ethyl chloroformate to produce 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one.
Aplicaciones Científicas De Investigación
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has been shown to have a range of potential therapeutic applications, including the treatment of autoimmune diseases, cancer, and neurodegenerative disorders. Studies have shown that 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one can selectively target and eliminate autoreactive T cells, which are involved in the development of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11-5-7-15(8-6-13-11)12-14-9-3-1-2-4-10(9)17-12/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXAYZOIGRJADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzoxazol-2-yl)-1,4-diazepan-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)




![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)